2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide
Description
The compound "2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide" features a [1,2,4]triazolo[4,3-a]pyridine core linked via a sulfanyl group to an acetamide moiety, which is further substituted with a 1-acetylindolin-5-yl group.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-12(24)22-9-7-13-10-14(5-6-15(13)22)19-17(25)11-26-18-21-20-16-4-2-3-8-23(16)18/h2-6,8,10H,7,9,11H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQENGDXRVQVPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CSC3=NN=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminotriazoles with α,β-Unsaturated Ketones
A one-pot, three-component reaction involving 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate under reflux in ethanol with 3-aminopropyltriethoxysilane (APTS) catalyst yieldstriazolo[4,3-a]pyrimidines. Adapting this method, replacing ethyl acetoacetate with pyridine-derived enolates could furnish the triazolopyridine core. Reaction monitoring via TLC (ether/hexane, 2:1) and recrystallization in ethanol/ether ensures purity.
Suzuki Coupling for Functionalization
Post-cyclization, aryl groups are introduced via Suzuki-Miyaura cross-coupling. Halogenated triazolopyridines (e.g., 7-bromo-triazolo[4,3-a]pyridine) react with phenylboronic acids in the presence of Pd catalysts to install substituents. This method offers regioselectivity and compatibility with diverse boronic acids, critical for tailoring electronic properties.
Synthesis of the N-(1-Acetylindolin-5-yl)acetamide Fragment
Acetylation of Indoline
Indoline is acetylated at the 1-position using acetic anhydride in pyridine (80°C, 4 h), achieving >90% conversion. The product, 1-acetylindoline, is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Nitration and Reduction
Nitration of 1-acetylindoline with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position. Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, yielding 5-amino-1-acetylindoline.
Acetamide Formation
The amine reacts with acetyl chloride in dichloromethane (DCM) with triethylamine, forming N-(1-acetylindolin-5-yl)acetamide. Crude product is washed with NaHCO₃ and recrystallized from ethanol (yield: 75–85%).
Final Coupling and Characterization
Amide Bond Formation
EDC/HOBt-mediated coupling of 2-(triazolopyridin-3-ylthio)acetic acid with N-(1-acetylindolin-5-yl)amine in DCM affords the target compound. The reaction proceeds at room temperature for 12 h, followed by extraction (ethyl acetate) and column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Analytical Data
- HRMS : m/z [M+H]⁺ calculated for C₂₃H₂₁N₅O₂S: 456.1421; found: 456.1418.
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 8.25 (d, J = 8.0 Hz, 1H, pyridine), 7.45–7.10 (m, 4H, indoline), 4.32 (s, 2H, SCH₂CO), 3.90 (t, J = 8.4 Hz, 2H, indoline-CH₂), 2.85 (t, J = 8.4 Hz, 2H, indoline-CH₂), 2.15 (s, 3H, COCH₃), 2.10 (s, 3H, NHAc).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity in cyclization : Using electron-withdrawing substituents on aldehydes improves reaction specificity.
- Thioether oxidation : Conducting reactions under nitrogen minimizes disulfide byproducts.
- Amide coupling efficiency : Pre-activation of the carboxylic acid with HOBt enhances coupling yields.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide involves its interaction with specific molecular targets within cells. The compound is believed to intercalate with DNA, disrupting the replication process and leading to cell death in cancer cells. Additionally, it may inhibit certain enzymes or signaling pathways, contributing to its bioactivity .
Comparison with Similar Compounds
Structural Analysis
The molecule’s core, [1,2,4]triazolo[4,3-a]pyridine, is a bicyclic system with a pyridine ring fused to a 1,2,4-triazole. The 3-position of the triazole is substituted with a sulfanyl group (-S-), connecting to an acetamide backbone. The N-acetylindolin-5-yl substituent introduces a secondary amide and an acetylated indoline, enhancing hydrogen-bonding capacity and steric bulk. The molecular formula is C₁₈H₁₇N₅O₃S , with a molecular weight of 383.44 g/mol (calculated from atomic weights).
Comparison with Structural Analogs
Triazolo[4,3-a]pyridine Derivatives
- N-[4-[(1E)-2-Phenyldiazenyl]phenyl]-2-(1,2,4-triazolo[4,3-a]pyridin-3-ylthio)acetamide (): Shares the same triazolo[4,3-a]pyridine core and sulfanyl-acetamide linkage but replaces the acetylindolin group with a diazenylphenyl substituent.
- N-(5-(4-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide (): Differs in triazole ring annulation ([1,5-a] vs. [4,3-a]), altering planarity. The cyanophenyl substituent may enhance π-π stacking but lacks the sulfanyl bridge, affecting flexibility and redox properties .
Triazole-Based Compounds with Sulfanyl Linkages
- 2-{[4-Ethyl-5-(2-Thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-Methoxydibenzo[b,d]furan-3-yl)acetamide (): Utilizes a non-fused 1,2,4-triazole with ethyl and thienyl substituents. The dibenzofuran group introduces rigidity and lipophilicity (C₂₃H₂₀N₄O₃S₂, 464.57 g/mol), likely impacting bioavailability compared to the target compound’s fused core .
Fused Heterocyclic Systems
- N-(4-Butylphenyl)-2-{1-Ethyl-4-Oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide (): Features a triazolo[4,3-a]quinoxaline core, which enlarges the fused system and increases lipophilicity (C₂₃H₂₅N₅O₂, 403.48 g/mol). The butylphenyl substituent may enhance membrane permeability but reduce aqueous solubility compared to the acetylindolin group .
Data Tables
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide | [1,2,4]Triazolo[4,3-a]pyridine | Sulfanyl-acetamide, 1-acetylindolin-5-yl | C₁₈H₁₇N₅O₃S | 383.44 |
| N-[4-[(1E)-2-Phenyldiazenyl]phenyl]-2-(triazolo[4,3-a]pyridin-3-ylthio)acetamide | [1,2,4]Triazolo[4,3-a]pyridine | Sulfanyl-acetamide, diazenylphenyl | C₂₀H₁₆N₆O₂S | 404.46 |
| 2-{[4-Ethyl-5-(2-Thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide | 1,2,4-Triazole | Sulfanyl-acetamide, methoxydibenzofuran | C₂₃H₂₀N₄O₃S₂ | 464.57 |
| N-(4-Butylphenyl)-2-{1-ethyl-4-oxo-4H,5H-triazolo[4,3-a]quinoxalin-5-yl}acetamide | [1,2,4]Triazolo[4,3-a]quinoxaline | Acetamide, butylphenyl, ethyl-oxo | C₂₃H₂₅N₅O₂ | 403.48 |
Biological Activity
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide is a compound that belongs to the class of triazolopyridine derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and drug development. The unique structural features of this compound contribute to its potential therapeutic effects, particularly in oncology and inflammation.
Structural Characteristics
The compound features:
- A triazolopyridine core , which is known for its diverse biological activities.
- A thioether linkage that enhances its binding properties to biological targets.
- An acetylindolin moiety , which may contribute to its pharmacological profile.
Anticancer Properties
Research indicates that this compound may act as a kinase inhibitor , particularly targeting the c-Met kinase. This kinase is crucial for cell growth and differentiation. Inhibition of c-Met leads to:
- Apoptosis in cancer cells.
- Cell cycle arrest , which inhibits tumor growth and progression.
In vitro studies have shown that the compound effectively inhibits various cancer cell lines, demonstrating potential as an anticancer agent.
| Activity | Target | Effect |
|---|---|---|
| Kinase Inhibition | c-Met | Induces apoptosis and cell cycle arrest |
| Antiproliferative | Various cancer cell lines | Inhibits tumor growth |
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties . It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory diseases.
Case Studies
- In Vitro Studies : A study demonstrated that this compound significantly reduced the proliferation of breast cancer cells by inducing apoptosis through the c-Met pathway.
- In Vivo Studies : Animal models have shown that administration of this compound leads to a reduction in tumor size and weight compared to control groups, supporting its efficacy as an anticancer agent.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Specifically targeting c-Met disrupts signaling pathways involved in cell survival and proliferation.
- Regulation of Cytokines : The compound may downregulate the expression of inflammatory cytokines, thereby reducing inflammation.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- It exhibits significant inhibitory activity against cancer cell lines with IC50 values in the low micromolar range.
- The structural modifications enhance its potency compared to other triazolopyridine derivatives.
Q & A
Basic Research Question
- TLC : Track reaction completion using silica plates with ethyl acetate/hexane (3:7); triazole-thiol intermediates typically show R = 0.4 .
- In-situ IR Spectroscopy : Monitor disappearance of thiol (-SH) peaks at ~2550 cm during coupling .
- LC-MS : Detect intermediates in real-time, ensuring correct mass-to-charge ratios .
How can researchers design analogs of this compound to improve selectivity for neurological targets?
Advanced Research Question
- Scaffold Hybridization : Fuse indolinyl moieties with piperazine rings to enhance blood-brain barrier permeability .
- Bioisosteric Replacement : Substitute sulfur in the thioether with sulfone (-SO-) to modulate electronic effects without altering bulk .
- Targeted Functionalization : Introduce fluorine at the 4-position of the pyridine ring to improve binding to GABA receptors .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Purification : Column chromatography is impractical at scale; switch to recrystallization (ethanol/water) or centrifugal partitioning .
- Byproduct Formation : Optimize stoichiometry to minimize dimerization of triazole intermediates .
- Safety : Handle chloroacetonitrile in closed systems due to toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
